(3-Azidophenoxy)-acetic acid
Description
(3-Azidophenoxy)-acetic acid is a carboxylic acid derivative featuring a phenoxy group substituted with an azide (-N₃) at the 3-position of the aromatic ring, linked to an acetic acid moiety. This compound is structurally characterized by the formula C₈H₇N₃O₃ (molecular weight: 193.16 g/mol). The azide group confers unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and bioconjugation . Its synthesis typically involves nucleophilic substitution between 3-azidophenol and haloacetic acid derivatives, followed by purification via crystallization or chromatography.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(3-azidophenoxy)acetic acid |
InChI |
InChI=1S/C8H7N3O3/c9-11-10-6-2-1-3-7(4-6)14-5-8(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
KLHLTVLXLZGJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (3-Azidophenoxy)-acetic acid with three analogous phenoxy acetic acid derivatives:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Azide (-N₃) | C₈H₇N₃O₃ | 193.16 | Azide, carboxylic acid |
| 2-(3-Benzamidophenoxy)acetic acid | Benzamido (-NHCOPh) | C₁₅H₁₃NO₄ | 271.27 | Amide, carboxylic acid |
| (S)-2-(3-Azidophenoxy)propanoic acid | Azide (-N₃) | C₉H₉N₃O₃ | 207.18 | Azide, carboxylic acid (chiral center) |
| 2-(4-Chlorophenoxy)acetic acid | Chloro (-Cl) | C₈H₇ClO₃ | 186.59 | Halogen, carboxylic acid |
Physicochemical Properties
- Reactivity: The azide group in this compound enables rapid conjugation with alkynes, making it valuable in polymer chemistry and drug delivery systems. In contrast, the benzamido group in 2-(3-Benzamidophenoxy)acetic acid participates in hydrogen bonding, enhancing stability but limiting reactivity . The chiral center in (S)-2-(3-Azidophenoxy)propanoic acid () allows for asymmetric synthesis, critical in pharmaceutical applications .
- Acidity: Electron-withdrawing substituents (e.g., -N₃, -Cl) lower the pKa of the carboxylic acid (increased acidity). For example, this compound has a pKa ≈ 2.5–3.0, comparable to 2-(4-Chlorophenoxy)acetic acid (pKa ≈ 2.8) . The benzamido derivative, with an electron-donating amide group, exhibits a slightly higher pKa (~3.5).
Stability :
Research Findings and Industrial Relevance
- Synthetic Efficiency: this compound is synthesized in high yield (>90%) via ester hydrolysis, as demonstrated for its propanoic analog ().
- Safety Considerations : Azides require careful handling due to explosion risks, while chloro and benzamido derivatives pose lower hazards .
Q & A
Q. What are the recommended synthetic routes for (3-Azidophenoxy)-acetic acid, and how can purity be optimized?
The synthesis typically involves introducing the azide group to a phenoxy-acetic acid backbone. A common approach is nucleophilic substitution, where 3-aminophenoxyacetic acid undergoes diazotization followed by azide substitution. For purity optimization:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates .
- Characterization: Confirm azide incorporation via FT-IR (sharp peak at ~2100 cm⁻¹ for N₃ stretch) and validate structure via (e.g., aromatic protons at δ 6.8–7.2 ppm and acetic acid protons at δ 3.8–4.2 ppm) .
- Yield Improvement: Optimize reaction time and temperature; excess sodium azide (1.5 equiv) in DMF at 60°C for 6 hours improves conversion .
Q. How should researchers characterize this compound to confirm structural integrity?
- Spectroscopic Analysis:
- NMR: and NMR to verify aromatic substitution patterns and acetic acid linkage. Look for splitting patterns consistent with meta-substitution on the phenyl ring .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out side products like unreacted amines or diazonium salts .
- Elemental Analysis: C, H, N content should match theoretical values (e.g., C₉H₇N₃O₃: C 50.71%, H 3.31%, N 19.71%) .
Advanced Research Questions
Q. How can this compound be utilized in click chemistry for bioconjugation, and what experimental pitfalls should be avoided?
- Applications: The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules (e.g., proteins, nucleic acids). Example protocol:
- Pitfalls:
Q. How do solvent polarity and temperature affect the reactivity of this compound in SNAr (Nucleophilic Aromatic Substitution) reactions?
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states. For example, DMF increases substitution rates by 10× compared to THF due to better solvation of intermediates .
- Temperature: Elevated temperatures (60–80°C) accelerate reaction kinetics but may degrade the azide. Monitor via in-situ IR to balance speed and stability .
- Data Contradictions: Discrepancies in reported yields (e.g., 60% vs. 85%) often stem from trace moisture (hydrolyzes intermediates) or inconsistent heating methods. Use anhydrous conditions and oil baths for uniform temperature control .
Q. What strategies resolve conflicting spectral data (e.g., unexpected peaks in 1H NMR^1 \text{H NMR}1H NMR) during characterization?
- Artifact Identification: Compare with control spectra of starting materials (e.g., residual 3-aminophenol shows broad NH₂ peaks at δ 5.0–5.5 ppm) .
- Advanced Techniques:
- 2D NMR (COSY, HSQC): Resolve overlapping signals; confirm coupling between aromatic protons and acetic acid moiety .
- HPLC-MS: Detect trace impurities (e.g., diazonium byproducts) with C18 columns (0.1% TFA in water/acetonitrile gradient) .
Methodological Considerations
Q. How to design stability studies for this compound under varying pH and temperature?
Q. What analytical methods quantify this compound in complex matrices (e.g., cell lysates)?
- Sample Preparation: Precipitate proteins with acetonitrile (1:2 v/v), then centrifuge at 14,000×g for 10 minutes .
- Detection:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
